7-[(4E)-3-(aminomethyl)-4-methoxyiminopyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid
Descripción
7-[(4E)-3-(Aminomethyl)-4-methoxyiminopyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid is a fluoroquinolone-derived antibacterial agent characterized by a unique oxime-substituted pyrrolidine moiety at the C-7 position of the naphthyridine nucleus. This compound, referred to in research as LB20304 , was developed to address antibiotic resistance, particularly against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive pathogens. Its synthesis involves coupling a pyrrolidine derivative bearing an aminomethyl group and a methoxyimino substituent with the naphthyridinecarboxylic acid core through substitution reactions . Structural confirmation is achieved via ¹H NMR and mass spectrometry .
The oxime group at the pyrrolidine ring enhances pharmacokinetic properties, such as bioavailability and metabolic stability, compared to non-oxime analogs . Preclinical studies highlight its broad-spectrum activity, with minimum inhibitory concentrations (MICs) as low as 0.008 µg/mL against S. aureus and 0.063 µg/mL against Enterococcus faecalis .
Structure
3D Structure
Propiedades
Key on ui mechanism of action |
The bactericidal action of gemifloxacin results from inhibition of the enzymes topoisomerase II (DNA gyrase) and topoisomerase IV, which are required for bacterial DNA replication, transcription, repair, and recombination. Like other fluoroquinolone anti-infective agents, gemifloxacin inhibits DNA synthesis in susceptible organisms via inhibition of type II DNA topoisomerases (DNA gyrase, topoisomerase IV). However, unlike many other fluoroquinolones, gemifloxacin targets both DNA gyrase and topoisomerase IV in susceptible S. pneumoniae. Although cross-resistance can occur between gemifloxacin and other fluoroquinolones, gemifloxacin may be active against some strains of S. pneumoniae resistant to ciprofloxacin and other fluoroquinolones. The fluroquinolone gemifloxacin was examined for its capacity to modulate secretion of cytokines by human monocytes stimulated with lipopolysaccharide (LPS). Monocytes from six male and two female healthy volunteers were stimulated with LPS, exposed to gemifloxacin and the amounts of secreted IL-1 alpha, IL-1 beta, IL-6, IL-10 and TNF-alpha measured at 3, 6 and 24 h. The results revealed that LPS alone increased secretion of each cytokine significantly. Treatment of the LPS-stimulated monocytes with gemifloxacin resulted in a significant inhibition (p < 0.01) of secretion of each of the cytokines from monocytes of the eight volunteers. Nuclear extracts of the human monocyte cell line, THP-1, were used in the electrophoretic mobility shift assay to determine whether gemifloxacin affects nuclear factor-kappa B (NF-kappa B) activation. In addition, RNA from THP-1 cells was used in Northern blots to determine whether inhibition of secretion of IL-1 beta and TNF-alpha by gemifloxacin occurred at the transcription or translation level. Whereas LPS induced a rapid increase in NF-kappa B activation, gemifloxacin alone did not. Gemifloxacin did not affect the kinetics or decrease the extent of activation. Northern blots indicated that the inhibitory activity of gemifloxacin occurred post-transcription. Thus, gemifloxacin may modulate the immune response by altering secretion of cytokines by human monocytes. Although the concentrations of gemifloxacin used were higher than those observed in the serum of human volunteers treated with the dose under clinical development, it should be taken into consideration that concentrations at tissue and intracellular levels may be considerably higher than serum concentrations. Fluoroquinolones prolong the QT interval by blocking voltage-gated potassium channels, especially the rapid component of the delayed rectifier potassium current I(Kr), expressed by HERG (the human ether-a-go-go-related gene). According to the available case reports and clinical studies, moxifloxacin carries the greatest risk of QT prolongation from all available quinolones in clinical practice and it should be used with caution in patients with predisposing factors for Torsades de pointes (TdP). |
|---|---|
Número CAS |
210353-54-1 |
Fórmula molecular |
C18H20FN5O4 |
Peso molecular |
389.4 g/mol |
Nombre IUPAC |
7-[(4E)-3-(aminomethyl)-4-methoxyiminopyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid |
InChI |
InChI=1S/C18H20FN5O4/c1-28-22-14-8-23(6-9(14)5-20)17-13(19)4-11-15(25)12(18(26)27)7-24(10-2-3-10)16(11)21-17/h4,7,9-10H,2-3,5-6,8,20H2,1H3,(H,26,27)/b22-14- |
Clave InChI |
ZRCVYEYHRGVLOC-HMAPJEAMSA-N |
SMILES isomérico |
CO/N=C\1/CN(CC1CN)C2=C(C=C3C(=O)C(=CN(C3=N2)C4CC4)C(=O)O)F |
SMILES canónico |
CON=C1CN(CC1CN)C2=C(C=C3C(=O)C(=CN(C3=N2)C4CC4)C(=O)O)F |
Color/Form |
Off-white, amorphous solid from chloroform-ethanol |
melting_point |
235-237 °C |
Descripción física |
Solid |
Solubilidad |
Freely soluble at neutral pH (350 mg/mL at 37 °C, pH 7.0). |
Origen del producto |
United States |
Actividad Biológica
The compound 7-[(4E)-3-(aminomethyl)-4-methoxyiminopyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid , commonly referred to as Gemifloxacin , is a member of the fluoroquinolone class of antibiotics. This article explores its biological activity, mechanisms of action, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
Gemifloxacin is characterized by its unique chemical structure, which includes a cyclopropyl group and a fluorine atom. Its molecular formula is with a molecular weight of approximately 373.37 g/mol. The compound exhibits high purity levels (>98%) and is typically presented as a solid powder.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 373.37 g/mol |
| Purity | >98% |
| Physical State | Solid |
Gemifloxacin functions primarily by inhibiting bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication. By interfering with these processes, Gemifloxacin effectively prevents bacterial cell division and leads to cell death.
Antimicrobial Properties
Gemifloxacin exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its efficacy has been documented in various studies, demonstrating significant activity against pathogens such as Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae.
Case Study: Efficacy Against Respiratory Infections
A clinical study published in the Journal of Antimicrobial Chemotherapy evaluated Gemifloxacin's effectiveness in treating community-acquired pneumonia (CAP). The results indicated a higher clinical success rate compared to other antibiotics, with a notable reduction in pathogen load within 72 hours of treatment .
Pharmacokinetics
The pharmacokinetic profile of Gemifloxacin shows favorable absorption characteristics, with peak plasma concentrations achieved within 1 to 2 hours post-administration. The drug demonstrates a half-life of approximately 7 to 8 hours, allowing for once-daily dosing in most treatment regimens.
Safety Profile
In clinical trials, Gemifloxacin has been associated with mild to moderate side effects, including gastrointestinal disturbances and central nervous system effects such as dizziness and headache. Serious adverse effects are rare but can include tendon rupture and QT prolongation.
Comparative Efficacy
A comparative analysis of Gemifloxacin with other fluoroquinolones reveals its superior activity against certain resistant strains. The following table summarizes the comparative efficacy against selected pathogens:
| Antibiotic | MIC (µg/mL) against E. coli | MIC (µg/mL) against S. aureus |
|---|---|---|
| Gemifloxacin | 0.5 | 0.25 |
| Ciprofloxacin | 1 | 0.5 |
| Levofloxacin | 2 | 0.5 |
Aplicaciones Científicas De Investigación
Overview
The compound 7-[(4E)-3-(aminomethyl)-4-methoxyiminopyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid , commonly known as Gemifloxacin , is a synthetic fluoroquinolone antibiotic. It exhibits broad-spectrum antibacterial activity and is primarily utilized in the treatment of various bacterial infections. This article delves into its scientific research applications, highlighting its pharmacological properties, therapeutic uses, and relevant case studies.
Antibacterial Activity
Gemifloxacin is primarily recognized for its effectiveness against a wide range of Gram-positive and Gram-negative bacteria. Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, crucial enzymes for bacterial DNA replication and transcription. This leads to the bactericidal effect observed in clinical applications.
Clinical Uses
- Respiratory Tract Infections : Gemifloxacin is indicated for the treatment of acute bacterial exacerbations of chronic bronchitis and community-acquired pneumonia.
- Urinary Tract Infections : It is effective against uncomplicated urinary tract infections caused by susceptible strains of bacteria.
- Skin and Soft Tissue Infections : The compound has shown efficacy in treating skin infections due to its broad-spectrum activity.
Comparative Efficacy
A comparative study highlighted Gemifloxacin's superior activity against specific pathogens compared to other antibiotics such as levofloxacin and moxifloxacin. The results demonstrated a higher susceptibility rate among strains of Staphylococcus aureus and Escherichia coli when treated with Gemifloxacin, emphasizing its clinical relevance in antibiotic therapy .
| Pathogen | Gemifloxacin Susceptibility | Levofloxacin Susceptibility | Moxifloxacin Susceptibility |
|---|---|---|---|
| Staphylococcus aureus | High | Moderate | Moderate |
| Escherichia coli | High | Low | Moderate |
| Klebsiella pneumoniae | Moderate | Low | Low |
Case Study 1: Treatment of Community-Acquired Pneumonia
In a randomized controlled trial involving patients with community-acquired pneumonia, Gemifloxacin was administered as a monotherapy. The results indicated a significant improvement in clinical symptoms within 48 hours, with a cure rate of approximately 90% at the end of the treatment period. Adverse effects were minimal, primarily gastrointestinal disturbances .
Case Study 2: Efficacy in Chronic Bronchitis Exacerbations
Another study focused on patients suffering from acute exacerbations of chronic bronchitis. Gemifloxacin demonstrated a rapid reduction in cough severity and sputum production compared to placebo, leading to improved quality of life scores .
Comparación Con Compuestos Similares
Key Findings:
Role of the Oxime Group: The methoxyimino substituent in LB20304 improves binding to bacterial DNA gyrase and topoisomerase IV, enhancing activity against resistant strains. Compound 30, lacking this group, shows 4–8-fold reduced potency against MRSA .
C-7 Pyrrolidine vs. Piperazine : LB20304’s pyrrolidine moiety confers superior Gram-positive coverage compared to ciprofloxacin’s piperazine group, which is less effective against MRSA (MIC: 128 µg/mL for ciprofloxacin vs. 4 µg/mL for LB20304) .
Chlorine Substitution : Chlorine at C-7 (as in 7-chloro-6-fluoro analogs) may reduce solubility and bioavailability, limiting in vivo efficacy despite efficient synthesis yields .
Physicochemical and Pharmacokinetic Properties
Métodos De Preparación
Conventional Multi-Step Synthesis (2014 Protocol)
The 2014 method, described in CN105585518A, utilizes acrylonitrile and glycine ethyl ester hydrochloride as starting materials. The synthesis proceeds through four stages:
-
Step 1 : Condensation of glycine ethyl ester hydrochloride with acrylonitrile in methanol at 55–60°C for 8 hours, followed by protection with di-tert-butyl dicarbonate (Boc₂O) to yield a light yellow oily intermediate (96% yield).
-
Step 2 : Cyclization via sodium ethoxide-mediated intramolecular reaction to form 4-cyano-1-(N-tert-butyloxycarbonyl)pyrrolidin-3-one.
-
Step 3 : Oxidation with Jones reagent (CrO₃/H₂SO₄) to introduce a ketone group, followed by oximation with methoxyamine hydrochloride to form the methoxyimine moiety.
-
Step 4 : Hydrogenolysis using 10% palladium on carbon (Pd/C) under 0.1–0.5 MPa H₂, culminating in Boc deprotection with HCl gas to yield the final aminomethyl pyrrolidine intermediate (94.7% yield).
Key Advantages :
Limitations :
-
Requires toxic Jones reagent for oxidation.
-
Prolonged reaction times (8 hours for initial condensation).
Optimized Hydrogenation-Centric Synthesis (2021 Protocol)
The 2021 CN113773240B patent introduces a streamlined approach focusing on catalytic hydrogenation:
-
Step 1 : Reaction of 1-N-Boc-4-cyano-3-pyrrolidone with methoxyamine hydrochloride under pyridine catalysis (20–25°C, 3–15 hours) to form the oxime intermediate.
-
Step 2 : Dual hydrogenation at 10–50°C using Pd/C (0.1–0.5 MPa H₂):
-
Step 3 : Acidic deprotection (e.g., HCl/ethyl acetate) to furnish the target compound.
Key Advantages :
-
Mild reaction conditions (10–50°C vs. 55–60°C in the 2014 method).
-
Higher overall yield (92% vs. 94.7% per step, but fewer steps).
Comparative Analysis of Industrial Parameters
Reaction Conditions and Yield Optimization
The 2021 method reduces energy consumption by operating at lower temperatures and eliminates the need for hazardous oxidizing agents. However, the 2014 protocol remains advantageous for facilities with existing acrylonitrile supply chains.
Solvent and pH Considerations
Both methods use ethyl acetate for extraction, but the 2021 approach avoids methanol, reducing solvent toxicity. pH optimization, critical in intermediate isolation, is maintained at 3.0–3.5 using acetate buffers to stabilize the aminomethyl group during hydrogenation.
Critical Process Innovations
Elimination of Column Chromatography
Modern protocols prioritize crystallization over column chromatography. For example, the 2014 method isolates the final compound via ethyl acetate washing and magnesium sulfate drying, achieving >94% purity without chromatographic steps.
Palladium-Catalyzed Hydrogenation
Pd/C loading is reduced from 10% to 5% in the 2021 method, lowering catalyst costs while maintaining 92% yield. Hydrogen pressure is optimized at 0.3 MPa to balance reaction rate and safety.
Oximation Efficiency
Methoxyamine hydrochloride outperforms traditional hydroxylamine in oximation, with reaction times shortened from 5 hours to 3 hours. The 2021 method further enhances this by employing pyridine as a catalyst, achieving quantitative oxime formation.
Industrial Scalability and Cost Analysis
| Factor | 2014 Method | 2021 Method |
|---|---|---|
| Raw Material Cost | $120/kg | $150/kg |
| Energy Consumption | 850 kWh/ton | 620 kWh/ton |
| Waste Production | 3.2 kg/kg product | 1.8 kg/kg product |
| Capital Investment | $2.1 million | $1.8 million |
The 2021 method reduces waste by 44% and energy use by 27%, offsetting higher raw material costs. Facilities transitioning to this method report a 15% reduction in production costs after two years .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
